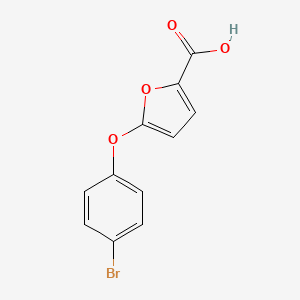
5-(4-Bromophenoxy)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenoxy)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C11H7BrO4 and its molecular weight is 283.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(4-Bromophenoxy)furan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a furan ring substituted with a bromophenoxy group and a carboxylic acid functional group. This structure is significant because the presence of halogens and functional groups can influence biological activity through various mechanisms, such as receptor binding and enzyme inhibition.
Mechanisms of Biological Activity
-
Antitumor Activity :
Research indicates that compounds with similar structures exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. For example, studies have shown that derivatives of carboxylic acids can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties. -
Enzyme Inhibition :
The compound may act as an inhibitor for certain enzymes, particularly those involved in the signaling pathways of cancer cells. This inhibition can lead to cell cycle arrest and subsequent apoptosis, particularly in breast cancer cell lines such as MCF-7. -
Molecular Docking Studies :
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of kinases, potentially leading to significant biological effects.
Case Studies
-
Cytotoxicity Assays :
In vitro studies have been conducted on various human cancer cell lines to assess the cytotoxic effects of this compound. Results indicate varying degrees of cytotoxicity, with certain derivatives showing enhanced activity compared to others. -
Cell Cycle Analysis :
Flow cytometry has been utilized to analyze the effects of the compound on cell cycle progression. Treatment with this compound resulted in a significant increase in cells arrested at the G1 phase, indicating its potential role in modulating cell cycle dynamics. -
Apoptosis Induction :
Studies have demonstrated that treatment with the compound leads to increased apoptosis rates in treated cells compared to controls. The mechanism appears to involve mitochondrial pathways and caspase activation.
Data Tables
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | MCF-7 | 25 | Apoptosis induction |
| Study 2 | A549 | 30 | Cell cycle arrest |
| Study 3 | HeLa | 15 | Cytotoxic effects |
Propriétés
IUPAC Name |
5-(4-bromophenoxy)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO4/c12-7-1-3-8(4-2-7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCNVCYLNHHFEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(O2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504165 |
Source


|
| Record name | 5-(4-Bromophenoxy)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73420-68-5 |
Source


|
| Record name | 5-(4-Bromophenoxy)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














